

Koser's Reagent: A Comprehensive Technical Guide to its Chemical Characteristics and Stability

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, stability, and synthetic applications of [hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent. This hypervalent iodine(III) reagent has emerged as a versatile and environmentally benign tool in modern organic synthesis, valued for its ability to act as a mild oxidant and a source of electrophilic iodine.

Core Chemical Characteristics

Koser's Reagent, with the chemical formula $C_{13}H_{13}IO_4S$, is a stable, non-hygroscopic crystalline solid.^[1] It typically appears as colorless fine needles or prisms.^[1] The key physical and chemical properties of Koser's Reagent are summarized in the table below.

Property	Value	Reference
Chemical Name	[hydroxy(tosyloxy)iodo]benzene	[1]
Synonyms	HTIB, Phenyliodoso hydroxide tosylate	[1]
CAS Number	27126-76-7	[1]
Molecular Formula	C ₁₃ H ₁₃ IO ₄ S	[1]
Molecular Weight	392.21 g/mol	[1]
Appearance	Colorless fine needles or prisms	[1]
Melting Point	136-142 °C	[1]
Percent Composition	C: 39.81%, H: 3.34%, I: 32.36%, O: 16.32%, S: 8.18%	[1]

Solubility Profile

The solubility of Koser's Reagent varies across different solvents. While precise quantitative data for many organic solvents is not readily available in the literature, a general qualitative and semi-quantitative understanding has been established.

Solvent	Solubility	Reference
Water (22 °C)	ca. 1 g/42 mL	[1]
Methanol	Moderately soluble	[2]
Dimethyl Sulfoxide (DMSO)	Moderately soluble	[2]
Acetonitrile	Sparingly soluble at room temperature, readily dissolves near reflux	[1]
Dichloromethane (DCM)	Sparingly soluble	[1]
Chloroform	Soluble (gives a colorless solution)	[1]
Diethyl Ether	Insoluble	[2]
2,2,2-Trifluoroethanol (TFE)	Poorly soluble	[3]
Acetic Acid	Soluble (gives a colorless solution)	[1]
Dimethylformamide (DMF)	Soluble	[1]

Stability and Storage

Koser's Reagent is stable to air but exhibits some sensitivity to light.[4] For long-term storage, it is recommended to keep the reagent in a dark bottle and refrigerated.[2] Thermal decomposition has been observed at elevated temperatures; for instance, reactions performed at 60 or 80 °C show lower yields due to partial decomposition.[4]

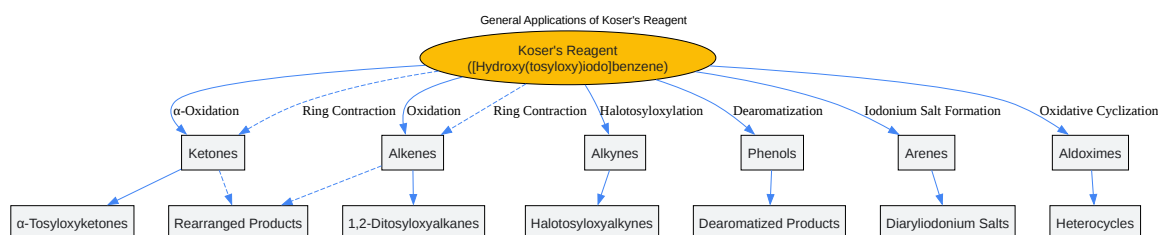
Reactivity and Synthetic Applications

Koser's reagent is a versatile synthetic tool employed in a wide array of organic transformations.[1] Its reactivity stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the tosyloxy group.

Key Reaction Types:

- α -Oxidation of Carbonyl Compounds: A primary application of Koser's reagent is the α -tosyloxylation of ketones to furnish α -tosyloxyketones, which are valuable synthetic intermediates.^[5]
- Oxidation of Alkenes and Alkynes: Alkenes react with Koser's reagent to yield 1,2-ditosyloxyalkanes via a syn-addition.^[5] It also participates in the halotosyloxylation of alkynes.^[5]
- Rearrangements: The reagent can induce oxidative rearrangements, including ring contractions of cyclic ketones and olefins.^[6] It can also mediate the Beckmann rearrangement of ketoximes to amides.^[5]
- Dearomatization of Phenols: Koser's reagent is utilized in the dearomatization of phenolic compounds.^[4]
- Synthesis of Iodonium Salts: It serves as a precursor for the synthesis of diaryliodonium salts.^[4]
- Oxidative Cyclizations: It can mediate the oxidative cyclization of aldoximes with alkenes to form isoxazoline-fused heterocycles.^[7]

The following diagram provides a general overview of the diverse applications of Koser's Reagent in organic synthesis.



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General Applications of Koser's Reagent in Organic Synthesis.

Experimental Protocols

One-Pot Synthesis of Koser's Reagent

A convenient and efficient one-pot synthesis of Koser's reagent and its derivatives has been reported, avoiding the need for expensive iodine(III) precursors.[4] The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

- Iodobenzene
- m-Chloroperbenzoic acid (m-CPBA)
- p-Toluenesulfonic acid monohydrate
- 2,2,2-Trifluoroethanol (TFE)

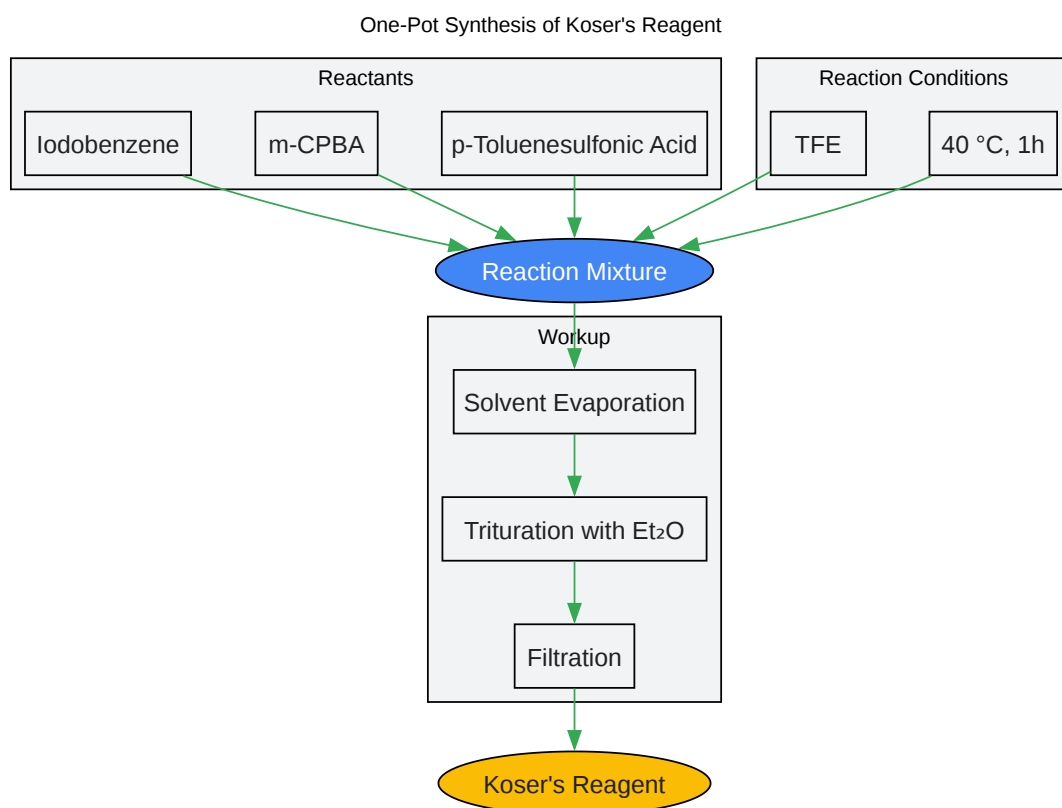
- Diethyl ether

Procedure:

- In a round-bottomed flask, dissolve m-chloroperbenzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol.
- To this solution, add iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv).
- Stir the reaction mixture at 40 °C for 1 hour. A precipitate may form during the reaction.
- Remove the TFE under reduced pressure.
- Add diethyl ether to the residue and stir for 30 minutes to triturate the product.
- Collect the white solid by suction filtration and wash with diethyl ether.
- Dry the product under vacuum to afford Koser's Reagent.

Caution: Reactions involving peracids should be conducted behind a safety shield. Dried m-CPBA can be shock-sensitive.[4]

The synthesis workflow is depicted in the following diagram:



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Workflow for the One-Pot Synthesis of Koser's Reagent.

Conclusion

Koser's Reagent is a powerful and versatile hypervalent iodine(III) compound with a well-established role in modern organic synthesis. Its stability, ease of handling, and diverse

reactivity make it an attractive choice for a variety of oxidative transformations. This guide provides a foundational understanding of its chemical characteristics, stability, and applications, intended to aid researchers and professionals in leveraging this valuable reagent in their synthetic endeavors.

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